An In-Depth Technical Guide to 2-(2-Bromophenyl)pyrimidin-4-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(2-Bromophenyl)pyrimidin-4-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)pyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, established and plausible synthetic routes, and its critical role as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Core Chemical Identity and Properties
Compound Identification
-
IUPAC Name: 2-(2-Bromophenyl)pyrimidin-4-amine
-
Molecular Formula: C₁₀H₈BrN₃
-
Molecular Weight: 250.10 g/mol
Physicochemical Data
Quantitative data for the target compound is sparse. The table below presents data for a closely related structural isomer, 4-(4-Bromophenyl)pyrimidin-2-amine, to provide researchers with estimated values.
| Property | Value (for 4-(4-Bromophenyl)pyrimidin-2-amine) | Reference |
| Appearance | White flakes or white to yellow powder/crystals | [1] |
| Melting Point | 199-205 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at 0-8 °C in a dry, well-ventilated area under an inert atmosphere. Keep container tightly sealed and protected from light. | [1] |
Synthesis and Chemical Reactivity
The pyrimidine core is a privileged scaffold in medicinal chemistry, and numerous methods exist for its synthesis.[2][3] For 2-aryl-4-aminopyrimidines, a common and effective strategy involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.
Plausible Synthetic Pathway
A logical and widely practiced approach for synthesizing 2-(2-Bromophenyl)pyrimidin-4-amine involves a multi-component reaction. A primary method is the cyclization of guanidine with a suitable three-carbon synthon derived from 2-bromoacetophenone.
Causality behind Experimental Choices:
-
Guanidine: This is the foundational building block, providing the N-C-N (amidine) core of the pyrimidine ring. It is inexpensive and readily available.[4][5]
-
Chalcone Intermediate: The synthesis often proceeds through an α,β-unsaturated carbonyl intermediate (a chalcone), formed from the reaction of an acetophenone with a dimethylformamide equivalent. This intermediate provides the required C-C-C backbone for cyclization with guanidine.
-
Base-Catalyzed Cyclization: The reaction is typically catalyzed by a base (e.g., sodium ethoxide, potassium tert-butoxide), which deprotonates the guanidine, increasing its nucleophilicity to attack the carbonyl carbons of the intermediate, driving the cyclization and subsequent aromatization to the stable pyrimidine ring.[4][6]
Caption: Plausible two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(2-bromophenyl)prop-2-en-1-one (Enaminone Intermediate)
-
To a flask containing 2-bromoacetophenone (1.0 eq), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA under reduced pressure. The resulting crude enaminone is often used in the next step without further purification.
Step 2: Synthesis of 2-(2-Bromophenyl)pyrimidin-4-amine
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 eq) to absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature to form free guanidine.
-
Add the crude enaminone intermediate from Step 1 (1.0 eq) dissolved in ethanol to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 2-(2-Bromophenyl)pyrimidin-4-amine.
Reactivity and Strategic Importance
The true value of 2-(2-Bromophenyl)pyrimidin-4-amine in drug discovery lies in its trifunctional reactivity:
-
The Pyrimidine Core: As a bioisostere of the purine scaffold, it can form key hydrogen bond interactions with the hinge region of many protein kinases.[3]
-
The 4-Amino Group: This group acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases.
-
The 2-Bromophenyl Group: This is the key handle for synthetic diversification. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the systematic and efficient introduction of a wide variety of aryl and heteroaryl substituents.[7][8][9] This "late-stage functionalization" is a cornerstone of modern medicinal chemistry for building libraries of related compounds to explore structure-activity relationships (SAR).
Caption: Suzuki-Miyaura coupling for library synthesis.
Applications in Drug Discovery and Chemical Biology
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs.[10][11] Derivatives of bromophenyl pyrimidinamines are extensively researched for their potential as targeted therapeutic agents.
Role as a Kinase Inhibitor Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their deregulation is a hallmark of many cancers and inflammatory diseases.[2][12] The 2-aminopyrimidine core mimics the adenine base of ATP, enabling it to bind competitively to the ATP-binding site of kinases.[3] The 2-(2-bromophenyl) moiety allows for the introduction of diverse chemical groups that can extend into specific pockets of the kinase active site, thereby conferring potency and selectivity. This makes the title compound an excellent starting point for developing inhibitors against targets like:
-
Anaplastic Lymphoma Kinase (ALK)[13]
-
Aurora Kinases (AURK)[10]
-
Janus Kinases (JAK)[14]
-
Epidermal Growth Factor Receptor (EGFR)[3]
Caption: Inhibition of a generic kinase signaling pathway.
Broader Therapeutic Potential
Beyond cancer, derivatives have shown a wide spectrum of biological activities, including:
-
Antibacterial and Antifungal Activity: Certain substituted pyrimidinamines have demonstrated potent activity against various bacterial and fungal strains.[6][15]
-
Anti-inflammatory Effects: By targeting kinases involved in inflammatory signaling, these compounds hold promise for treating inflammatory diseases.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for 2-(2-Bromophenyl)pyrimidin-4-amine is not available, data from analogous compounds suggest the following precautions.
Hazard Identification
Based on related aminopyrimidine and bromo-aromatic compounds, potential hazards include:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-(2-Bromophenyl)pyrimidin-4-amine is more than a simple chemical entity; it is a strategically designed building block for modern drug discovery. Its core aminopyrimidine structure provides a reliable anchor for kinase inhibition, while the ortho-bromophenyl group offers a versatile point for synthetic modification via cross-coupling chemistry. This combination allows for the rapid generation and optimization of potent and selective therapeutic candidates. This guide has provided the foundational knowledge—from synthesis to application and safety—required for researchers to effectively utilize this high-value compound in their drug development programs.
References
A comprehensive list of all sources cited within this technical guide.
-
[4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications.]([Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
